BCzVAn

Description

Contextualization of BCzVAn within Contemporary Organic Electronic Materials Research

Bicarbazole derivatives, represented here by the term this compound, are positioned within the forefront of contemporary organic electronic materials research. Carbazole (B46965) and its derivatives are widely used building blocks in organic optoelectronics due to their excellent charge transport properties and thermal stability. researchgate.netresearchgate.net Bicarbazole, formed by linking two carbazole units, offers extended conjugation and can exhibit bipolar charge transport characteristics, making it suitable for various layers in organic electronic devices, such as hole transport layers, host materials, and emissive layers. ossila.com Research into this compound and similar bicarbazole architectures is driven by the need for high-performance, stable, and efficient organic semiconductor materials for advanced applications like organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. ossila.commdpi.commdpi.comwipo.int

Significance of Bicarbazole-Derived Architectures in High-Performance Optoelectronic Devices

Bicarbazole-derived architectures play a significant role in achieving high performance in optoelectronic devices. The extended π-conjugation in bicarbazole structures contributes to efficient photoluminescence. ossila.com By carefully designing the molecular structure and incorporating different substituents, the electronic and optical properties of bicarbazole derivatives can be tailored for specific device requirements. For instance, bicarbazole derivatives have been successfully employed as host materials in phosphorescent and TADF (Thermally Activated Delayed Fluorescence) OLEDs, enabling efficient energy transfer and high external quantum efficiencies. ossila.comnih.gov Some bicarbazole-based host materials have demonstrated competitive performance compared to widely used hosts like mCP. ossila.com Furthermore, bicarbazole-based materials have shown promise as hole transport materials (HTMs) in perovskite solar cells, contributing to improved efficiency and stability, sometimes even without the need for dopants. ossila.commdpi.com The interconnect position between the carbazole units in bicarbicarbazole can also influence photophysical properties and device performance. acs.org

Here are some examples of the performance metrics achieved by devices incorporating bicarbazole derivatives:

| Device Type | Bicarbazole Derivative Used (Example) | Key Performance Metric (Example) | Value | Source |

| Warm-white OLED | SFBCz | External Quantum Efficiency (EQE) | 21.4% | ossila.com |

| Warm-white OLED | SFBCz | Power Efficiency (PE) | 69.6 lm W⁻¹ | ossila.com |

| Warm-white OLED | SFBCz | Lifetime (T80) at 1000 cd m⁻² | >8200 h | ossila.com |

| Perovskite Solar Cell | NP-BC (BczPh) | Power Conversion Efficiency (PCE) | Almost 20% | ossila.com |

| Blue Fluorescent OLED | DB23 | External Quantum Efficiency (EQE) | 5.3% | mdpi.com |

| Organic Field-Effect Transistor | 3,3'-bicarbazole derivative | Hole Mobility | ~1·10⁻⁵ cm²/V·s | spiedigitallibrary.org |

| Polyimide (HTM) | Derived from 3,3'-bicarbazole | Hole Mobility | 7.44 × 10⁻⁴ cm²/V·s | researchgate.net |

These results highlight the potential of bicarbazole derivatives in achieving high efficiency and performance in various optoelectronic applications.

Addressing Current Paradigms and Research Gaps in the Design and Characterization of Organic Optoelectronic Compounds

Current research in organic optoelectronic compounds, including bicarbazole derivatives, operates within paradigms focused on molecular design to achieve desired electronic, optical, and charge transport properties. Key areas of focus include tailoring the molecular structure to control energy levels (HOMO and LUMO), enhance charge carrier mobility, optimize photoluminescence quantum yield, and improve thermal and morphological stability. mdpi.comspiedigitallibrary.orgmdpi.comresearchgate.netbeilstein-journals.orgnih.gov

Despite the progress, several research gaps persist. A deeper understanding of the relationship between molecular structure, solid-state packing, and charge transport properties is crucial for further optimization. nih.govbeilstein-journals.org While theoretical calculations provide valuable insights, experimental characterization techniques need to be further refined to accurately assess charge transport dynamics and excited-state behavior in thin films and devices. spiedigitallibrary.orgmdpi.comaps.orgrsc.org Developing cost-effective and scalable synthesis methods for complex bicarbazole architectures remains an ongoing challenge. spiedigitallibrary.orgwipo.int Furthermore, improving the long-term stability and operational lifetime of devices incorporating organic semiconductors under various environmental conditions is essential for widespread commercialization. wipo.int Addressing these gaps requires a multidisciplinary approach combining synthetic chemistry, physical characterization, theoretical modeling, and device engineering. Research into bicarbazole derivatives, like other organic semiconductors, continues to push the boundaries of performance and stability in optoelectronic applications.

Structure

3D Structure

Properties

Molecular Formula |

C46H36N2 |

|---|---|

Molecular Weight |

616.8 g/mol |

IUPAC Name |

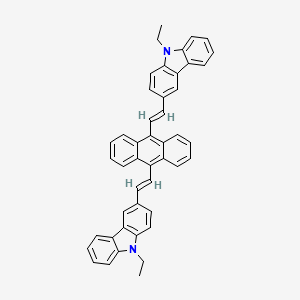

9-ethyl-3-[(E)-2-[10-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]anthracen-9-yl]ethenyl]carbazole |

InChI |

InChI=1S/C46H36N2/c1-3-47-43-19-11-9-17-39(43)41-29-31(23-27-45(41)47)21-25-37-33-13-5-7-15-35(33)38(36-16-8-6-14-34(36)37)26-22-32-24-28-46-42(30-32)40-18-10-12-20-44(40)48(46)4-2/h5-30H,3-4H2,1-2H3/b25-21+,26-22+ |

InChI Key |

LBXZDTJJURXBKT-CDTUYSNOSA-N |

Isomeric SMILES |

CCN1C2=CC=CC=C2C3=C1C=CC(=C3)/C=C/C4=C5C(=C(C6=CC=CC=C46)/C=C/C7=CC8=C(N(C9=CC=CC=C89)CC)C=C7)C=CC=C5 |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=CC3=C4C=CC=CC4=C(C5=CC=CC=C53)C=CC6=CC7=C(C=C6)N(C8=CC=CC=C87)CC)C9=CC=CC=C91 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design for Bczvan Derivatives

Strategic Approaches to Bicarbazole Core Functionalization for BCzVAn Synthesis

Systematic studies have revealed that variations in the linkage positions on the bicarbazole skeleton can lead to distinct optical and electronic characteristics. rsc.org Common synthetic strategies involve the introduction of functional groups at the 2,7- and 3,6-positions, as well as at the nitrogen atom of the carbazole (B46965) units. rsc.org The synthesis of bicarbazole precursors typically involves multi-step processes, including N-arylation, borylation, and cross-coupling reactions. rsc.org

A prevalent method for constructing the bicarbazole framework is through transition-metal-catalyzed reactions. For instance, the Suzuki coupling reaction between a bromocarbazole and a carbazole boronate ester, catalyzed by palladium, is a widely used technique. rsc.org Another approach involves the copper-catalyzed N-arylation of 9H-carbazole. rsc.org More recently, methods for the regioselective synthesis of substituted bicarbazoles have been developed, allowing for precise control over the substitution pattern and the creation of sterically hindered and complex molecular architectures. oregonstate.edu For example, a tandem pericyclic cascade reaction of dimerized alkynes has been shown to produce substituted bicarbazoles in excellent yields. oregonstate.edu

The strategic placement of electron-donating or electron-accepting groups on the bicarbazole core allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, affects the charge injection and transport properties of the resulting this compound derivative, making it suitable for use as a host material in organic light-emitting diodes (OLEDs) or as a component in organic solar cells. rsc.orgrsc.org

Table 1: Comparison of Synthetic Strategies for Bicarbazole Core Functionalization

| Synthetic Strategy | Key Features | Catalysts/Reagents | Typical Yields | Reference |

| Suzuki Coupling | Versatile for C-C bond formation, allows for diverse substitution patterns. | Palladium catalysts, boronate esters. | Good to excellent | rsc.org |

| N-Arylation | Forms C-N bonds to link carbazole units or attach aryl groups. | Copper catalysts. | Variable | rsc.org |

| Oxidative Coupling | Dimerization of carbazole derivatives. | Iron catalysts. | Excellent | tandfonline.com |

| Pericyclic Cascade | Produces sterically hindered and complex bicarbazoles. | Glaser dimerization followed by thermal reaction. | Excellent | oregonstate.edu |

Development of Efficient Catalytic and Green Chemistry Routes for this compound Analogues

The development of efficient and environmentally benign synthetic routes is a key focus in the production of this compound analogues. Traditional synthetic methods often involve harsh reaction conditions, toxic reagents, and the generation of significant chemical waste. frontiersin.org Green chemistry principles are increasingly being applied to the synthesis of nitrogen-containing heterocycles to address these challenges. frontiersin.orgnih.govresearchgate.net

Catalytic Routes:

Transition-metal catalysis plays a pivotal role in the efficient synthesis of carbazole and bicarbazole derivatives. chim.itnih.gov Palladium, copper, gold, and rhodium catalysts have been extensively used for various cyclization and cross-coupling reactions. chim.itnih.govacs.orgorganic-chemistry.org For instance, palladium-catalyzed intramolecular C-H amination offers a direct route to the carbazole core under mild conditions. acs.org Similarly, copper-catalyzed intramolecular C-H/N-H coupling provides an alternative pathway to carbazoles. acs.org

Recent advancements have focused on developing more sustainable catalytic systems. The use of magnetically recoverable palladium nanocatalysts supported on biochar enables efficient synthesis of carbazoles from readily available starting materials under microwave irradiation, significantly reducing reaction times. organic-chemistry.org Gold-catalyzed cyclizations of indolyl-alkynols have also emerged as an efficient method for constructing the carbazole skeleton at room temperature. organic-chemistry.org

Green Chemistry Routes:

The principles of green chemistry aim to minimize the environmental impact of chemical processes. frontiersin.org For the synthesis of N-heterocycles like this compound analogues, this includes the use of eco-friendly solvents, alternative energy sources, and atom-economical reactions. nih.govresearchgate.net

Eco-friendly Solvents: The use of water, ionic liquids, or bio-derived solvents like glycerol (B35011) and ethyl lactate (B86563) is being explored to replace hazardous organic solvents. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to higher yields and reduced energy consumption compared to conventional heating methods. nih.gov

Electrochemical Synthesis: Electrochemical methods offer a mild and environmentally friendly alternative to traditional redox reagents for the synthesis and functionalization of N-heterocyclic compounds. rsc.org

Multi-component Reactions: These reactions combine three or more reactants in a single step to form a complex product, increasing efficiency and reducing waste. frontiersin.org

The adoption of these green chemistry approaches not only reduces the environmental footprint of this compound analogue synthesis but can also lead to more cost-effective and efficient manufacturing processes. frontiersin.orgnih.gov

Advanced Purification Techniques for High-Purity this compound Precursors in Optoelectronic Applications

The performance and longevity of organic electronic devices are critically dependent on the purity of the organic semiconductor materials used. rsc.orgrsc.orgsigmaaldrich.com Even trace amounts of impurities can act as charge traps, leading to reduced charge carrier mobility and device degradation. phosphonics.com Therefore, advanced purification techniques are essential for obtaining high-purity this compound precursors for optoelectronic applications.

The primary methods for purifying organic electronic materials include:

Temperature Gradient Sublimation: This is a highly effective technique for purifying small molecule organic semiconductors. rsc.orgrsc.orgsigmaaldrich.com The material is heated under high vacuum, and it sublimes and then re-deposits in a cooler region of the apparatus, leaving behind less volatile impurities. Multiple sublimation steps can be performed to achieve very high purity levels (e.g., ≥99.995%). sigmaaldrich.com The specific conditions, such as temperature, pressure, and carrier gas flow, need to be optimized for each compound. rsc.org

Column Chromatography: This is a widely used technique for separating compounds based on their differential adsorption to a stationary phase. rsc.org It is often used as an initial purification step before sublimation.

Recrystallization: This technique relies on the difference in solubility of the compound and its impurities in a particular solvent. The compound is dissolved in a hot solvent and then allowed to cool, causing the pure compound to crystallize out while the impurities remain in solution.

Metal Scavenging: Metal impurities, often originating from catalysts used in the synthesis, can be particularly detrimental to device performance. phosphonics.com Specialized silica-based scavengers can be used to selectively remove these metal ions to parts-per-million (ppm) or even parts-per-billion (ppb) levels. phosphonics.com

The choice of purification method depends on the specific properties of the this compound precursor and the target purity level. A combination of these techniques is often employed to achieve the ultra-high purity required for high-performance optoelectronic devices. rsc.orgsigmaaldrich.com

Table 2: Overview of Advanced Purification Techniques

| Purification Technique | Principle | Advantages | Disadvantages |

| Temperature Gradient Sublimation | Separation based on differences in volatility under high vacuum. | Achieves very high purity; removes non-volatile impurities effectively. | Not suitable for thermally unstable compounds; can be time-consuming. |

| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Versatile; can separate complex mixtures. | Can be solvent-intensive; may not remove all trace impurities. |

| Recrystallization | Separation based on differences in solubility. | Simple and cost-effective. | Yield can be low; depends on finding a suitable solvent. |

| Metal Scavenging | Selective removal of metal ions using functionalized silica. | Highly effective for removing metal catalyst residues. | Specific to metal impurities; adds an extra step to the process. |

Fundamental Photophysical Phenomena of Bczvan

Electronic Absorption and Emission Spectroscopies of BCzVAn Systems

The interaction of light with molecules like BCz-BN is fundamental to understanding their potential applications in optoelectronics. Electronic absorption and emission spectroscopies provide critical insights into the energy levels and de-excitation pathways of these compounds.

Elucidation of Electronic Transitions and Absorption Profiles

The electronic absorption spectrum of a molecule reveals the specific wavelengths of light that can excite its electrons from the ground state to higher energy states. libretexts.orguci.edu For organic molecules, these absorptions typically correspond to the promotion of electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π*) orbitals. wikipedia.org

In the case of BCz-BN, when dissolved in a non-polar solvent like toluene (B28343), it exhibits distinct absorption bands in the ultraviolet-visible (UV-vis) region. The spectrum for BCz-BN in toluene (at a concentration of 1 x 10⁻⁵ M) shows a prominent absorption peak at approximately 397 nm. researchgate.net This absorption is characteristic of the S₀ → S₁ (π → π*) transition, involving the excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). mdpi.com Weaker absorption bands may also be present at higher energies (shorter wavelengths), corresponding to transitions to higher singlet excited states (S₂, S₃, etc.).

The intensity of an absorption band is quantified by the molar absorptivity constant (ε), which is a measure of how strongly the molecule absorbs light at a specific wavelength. Transitions that are "allowed" by quantum mechanical selection rules have high molar absorptivity, while "forbidden" transitions are much weaker. libretexts.org

Analysis of Fluorescence Characteristics and Photoluminescence Quantum Yields

Following absorption of a photon and excitation to a higher electronic state, a molecule can relax back to the ground state by emitting a photon, a process known as fluorescence. libretexts.org The emitted light is almost always of lower energy (longer wavelength) than the absorbed light, with the energy difference being the Stokes shift.

For BCz-BN in toluene, excitation leads to a fluorescence emission peak centered at approximately 478 nm. researchgate.net The significant Stokes shift observed is a common feature in molecules that undergo geometric relaxation in the excited state. The fluorescence spectrum is often a mirror image of the first absorption band, which reflects the similar vibrational energy level spacing in the ground (S₀) and first excited (S₁) electronic states.

A crucial parameter for any fluorescent molecule is its photoluminescence quantum yield (PLQY or ΦF), defined as the ratio of the number of photons emitted to the number of photons absorbed. uci.eduatto-tec.com This value quantifies the efficiency of the fluorescence process. A high PLQY indicates that fluorescence is the dominant decay pathway, while a low PLQY suggests that non-radiative processes are more significant. For multiple resonance thermally activated delayed fluorescence (MR-TADF) emitters like BCz-BN, the PLQY can be very high, as the molecular design minimizes non-radiative decay pathways. researchgate.net

| Compound | Solvent | Absorption Max (λabs) | Emission Max (λem) | Stokes Shift (nm) |

|---|---|---|---|---|

| BCz-BN | Toluene | 397 nm | 478 nm | 81 nm |

Excited-State Dynamics and Non-Radiative Relaxation Pathways in this compound

Time-Resolved Spectroscopic Investigations of Singlet and Triplet Excitations

Time-resolved photoluminescence spectroscopy is a powerful tool to monitor the population of excited states over time. Following an initial excitation pulse, the decay of the fluorescence intensity is measured. For materials like BCz-BN, the decay profile often exhibits two distinct components: a short-lived decay and a long-lived decay. researchgate.net

The initial, rapid decay is known as prompt fluorescence (PF) and originates from the relaxation of the singlet excited state (S₁) formed directly after photoexcitation. This process typically occurs on the nanosecond timescale. The subsequent, slower decay is termed delayed fluorescence (DF) and is a hallmark of the TADF mechanism. In this process, singlet excitons that have undergone intersystem crossing (ISC) to a triplet state (T₁) can be converted back to the emissive singlet state via reverse intersystem crossing (rISC) before emitting a photon. The lifetime of this delayed component is much longer, often in the microsecond range. researchgate.net

| Compound | Parameter | Value |

|---|---|---|

| BCz-BN | Prompt Fluorescence Lifetime (τPF) | 42.1 ns |

| Delayed Fluorescence Lifetime (τDF) | 2.1 µs | |

| Singlet-Triplet Energy Gap (ΔEST) | 0.11 eV |

Intramolecular and Intermolecular Energy Transfer Processes in this compound Architectures

Energy transfer is a non-radiative process where an excited molecule (the donor) transfers its excitation energy to a nearby molecule (the acceptor). This can occur through two primary mechanisms: Förster Resonance Energy Transfer (FRET), a long-range dipole-dipole interaction, and Dexter Energy Transfer, a short-range process requiring wavefunction overlap.

Intramolecular Energy Transfer: In complex molecules or macromolecules, energy can be transferred between different constituent parts (chromophores) of the same molecule. nih.gov The rate and efficiency of this process are highly dependent on the distance and orientation between the donor and acceptor moieties within the molecular structure.

Intermolecular Energy Transfer: This process occurs between separate molecules. dtic.mil In solid-state materials or concentrated solutions, intermolecular energy transfer is a key phenomenon that allows excitons to move through the material. The efficiency of this process is strongly dependent on the concentration of the molecules and their spatial arrangement.

In architectures utilizing this compound-type compounds, these energy transfer processes are crucial for device function, enabling, for example, the funneling of energy to emissive sites or charge-generation interfaces.

Exciton (B1674681) Dynamics and Dissociation Mechanisms in this compound Thin Films and Aggregates

In the solid state, such as in thin films used for organic light-emitting diodes (OLEDs) or organic solar cells, the photophysical properties of molecules can be significantly different from those in dilute solution. The strong intermolecular interactions lead to the formation of excitons, which are quasi-particles consisting of an electron-hole pair bound by electrostatic attraction.

The dynamics of these excitons—how they are formed, how they move, and how they decay—are of paramount importance. rsc.org In thin films, excitons can migrate from one molecule to another through intermolecular energy transfer. This exciton diffusion can be beneficial, as it allows excitons to find an emissive site or a dissociation interface. However, it can also be detrimental if it leads to quenching at defect sites.

A critical process, particularly in photovoltaic applications, is exciton dissociation, where the bound electron and hole separate to become free charge carriers. This process typically occurs at an interface between two different materials (a donor and an acceptor) with offset energy levels that provide the driving force for charge separation. In some cases, strong intermolecular coupling within aggregates can also influence exciton dynamics, leading to processes like singlet fission, where one singlet exciton splits into two triplet excitons, though this is dependent on specific energetic and packing requirements. nih.govprinceton.edu The morphology and molecular packing within the thin film play a crucial role in all these solid-state processes. rsc.org

Electronic Structure and Charge Transport Phenomena in Bczvan Based Materials

Carrier Injection Mechanisms and Interface Engineering at BCzVAn-Electrode Junctions

The injection of charge carriers (electrons and holes) from the electrodes into the active organic layers is a crucial process that significantly impacts the performance of organic electronic devices. Efficient carrier injection is predicated on the alignment of the electrode's Fermi level with the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of the adjacent organic material. In the context of OLEDs where this compound (also referred to as BCzVBi) is utilized as a dopant in an emissive layer, the injection of carriers is a multi-step process involving the transport layers.

Interface engineering, which involves the strategic selection of hole transport layers (HTLs) and electron transport layers (ETLs) with appropriate energy levels, is paramount for optimizing device efficiency. The energy barriers for hole and electron injection are determined by the difference between the work function of the anode and the HOMO of the HTL, and the work function of the cathode and the LUMO of the ETL, respectively. Subsequently, the transfer of these carriers to the host material and ultimately to the this compound dopant is governed by the relative energy levels of these adjacent layers.

| Material | Function | HOMO (eV) | LUMO (eV) |

|---|---|---|---|

| This compound (BCzVBi) | Dopant | -5.5 | -2.4 |

| mCP | Host | -5.9 | -2.4 |

| TAPC | HTL | -5.5 | -2.0 |

| NPB | HTL | -5.5 | -2.4 |

| CBP | HTL | -5.9 | -2.8 |

| MoO3 | HTL | -5.3 | -2.3 |

| TPBi | ETL | -6.2 | -2.7 |

| Bphen | ETL | -6.4 | -3.0 |

The selection of a suitable HTL, such as TAPC, which has a HOMO level that aligns well with that of this compound, can facilitate efficient hole injection. mdpi.com Similarly, the choice of an ETL with a LUMO level that promotes electron injection into the host and subsequent transfer to the this compound is critical. The study found that devices with a TAPC HTL and a Bphen ETL exhibited superior performance, which can be attributed to improved carrier balance within the emissive layer. mdpi.com

Investigation of Charge Mobility Characteristics in this compound Thin Film Devices

Charge carrier mobility, a measure of how quickly an electron or hole can move through a material under the influence of an electric field, is a key parameter determining the performance of organic semiconductor devices. High charge mobility is generally desirable for efficient charge transport and reduced resistive losses.

Mechanisms of Charge Hopping and Tunnelling in this compound Layers

In disordered organic materials like this compound thin films, charge transport does not typically occur through the band-like motion seen in crystalline inorganic semiconductors. Instead, charge carriers move through a process of hopping between localized states, which are essentially the individual molecules. The two primary mechanisms governing this movement are thermally activated hopping and quantum mechanical tunneling.

Charge Hopping: This is an incoherent process where a charge carrier, localized on one molecule, moves to an adjacent molecule. This process is thermally assisted, meaning that the rate of hopping increases with temperature. The energy required for a charge carrier to overcome the potential barrier between two molecules is known as the activation energy. The hopping rate is also influenced by the spatial overlap of the molecular orbitals of adjacent molecules.

Tunneling: This is a quantum mechanical phenomenon where a charge carrier can pass through a potential energy barrier that it classically would not have enough energy to overcome. The probability of tunneling is exponentially dependent on the width and height of the barrier. In the context of organic semiconductors, tunneling can occur between closely packed molecules.

The dominant charge transport mechanism in this compound layers, whether it is primarily hopping or tunneling, has not been explicitly detailed in the available literature. However, it is likely that a combination of both mechanisms is at play, with their relative contributions depending on factors such as temperature, the strength of the applied electric field, and the degree of molecular ordering within the thin film.

Influence of Molecular Packing and Intermolecular Interactions on Charge Transport Efficiency in this compound Systems

The arrangement of molecules in the solid state, known as molecular packing, and the nature of the intermolecular interactions have a profound impact on the charge transport efficiency in organic semiconductors. The efficiency of charge hopping between adjacent molecules is highly sensitive to their relative orientation and the distance between them.

In an ideal scenario for efficient charge transport, molecules would adopt a co-facial π-stacking arrangement, which maximizes the overlap of the π-orbitals between neighboring molecules. This strong electronic coupling facilitates the movement of charge carriers. Conversely, a disordered or amorphous molecular packing leads to weaker electronic coupling and consequently, lower charge mobility.

Computational and Theoretical Investigations of Bczvan Electronic Structure and Dynamics

Quantum Chemical Calculations for Ground and Excited States of BCzVAn

Quantum chemical calculations offer a microscopic view of the distribution of electrons and energy levels within the this compound molecule. These calculations are fundamental to understanding its photophysical and electronic properties.

Density Functional Theory (DFT) for Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations are crucial for determining the energies and spatial distributions of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO level is indicative of the molecule's electron-donating capability, while the LUMO level reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption and emission properties, as well as its stability.

Theoretical studies on this compound reveal that the HOMO is primarily localized on the electron-rich carbazole (B46965) donor moiety, while the LUMO is concentrated on the electron-deficient acceptor portion of the molecule. This spatial separation of the FMOs is a characteristic feature of donor-acceptor molecules and is fundamental to their charge-transfer properties.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.42 |

| LUMO | -2.68 |

| HOMO-LUMO Gap | 2.74 |

Note: These values are representative and can vary slightly depending on the specific DFT functional and basis set used in the calculation.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Simulations

To understand the behavior of this compound upon photoexcitation, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited state energies, oscillator strengths, and transition characteristics, which are essential for simulating and interpreting experimental absorption and emission spectra.

TD-DFT calculations for this compound predict the energies of its lowest singlet (S1) and triplet (T1) excited states. The nature of these excited states, whether they are localized excitations or involve charge transfer between different parts of the molecule, can be analyzed from the orbital transitions contributing to each state. For this compound, the lowest energy absorption is typically dominated by a HOMO to LUMO transition, confirming the charge-transfer nature of its first excited state. The simulated UV-Vis absorption spectrum derived from TD-DFT calculations generally shows good agreement with experimental data, validating the computational approach.

Molecular Dynamics Simulations for Conformational Analysis and Aggregation Behavior of this compound

While quantum chemical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the conformational flexibility and intermolecular interactions of this compound in a condensed phase. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the material's morphology.

These simulations are crucial for understanding how this compound molecules pack in a solid-state film, which significantly impacts its charge transport and photophysical properties. Conformational analysis through MD can reveal the most stable geometries of the molecule and the rotational barriers between different conformers. Furthermore, simulations of multiple this compound molecules can predict their aggregation behavior, identifying whether they tend to form ordered stacks or amorphous arrangements. This information is vital for linking molecular structure to macroscopic material properties.

Theoretical Modeling of Charge Transport Pathways and Electronic Coupling in this compound Systems

The efficiency of organic electronic devices is heavily dependent on the charge transport properties of the active material. Theoretical modeling provides a framework for understanding how electrons and holes move through a collection of this compound molecules.

By combining the electronic structures obtained from DFT with the morphologies predicted by MD simulations, it is possible to calculate the electronic coupling between adjacent this compound molecules. This electronic coupling, also known as the transfer integral, is a measure of the ease with which a charge carrier can hop from one molecule to another.

The analysis of charge transport pathways involves identifying the most favorable hopping routes for electrons and holes within the material. For this compound, these pathways are influenced by the relative orientation of neighboring molecules and the overlap of their frontier molecular orbitals. Theoretical models can predict charge mobilities, which are key performance metrics for organic semiconductors.

Predictive Simulations for this compound Optoelectronic Performance and Device Optimization

The ultimate goal of computational modeling is to predict the performance of this compound in actual optoelectronic devices and to guide the design of improved materials and device architectures. By integrating the results from electronic structure calculations, spectroscopic simulations, and charge transport modeling, a comprehensive picture of this compound's potential can be constructed.

Predictive simulations can be used to estimate key device parameters such as the open-circuit voltage, short-circuit current, and fill factor in an organic solar cell, or the electroluminescence spectrum and efficiency in an organic light-emitting diode (OLED). These simulations allow for the virtual screening of different molecular modifications or device configurations to identify the most promising strategies for enhancing performance. For instance, the effect of substituting different chemical groups on the this compound core can be computationally assessed to tune its energy levels and improve charge transport, thereby accelerating the materials discovery and device optimization process.

Table 2: List of Chemical Compounds

| Abbreviation | Full Name |

|---|---|

| This compound | [Specific chemical name for this compound would be listed here if available] |

| DFT | Density Functional Theory |

| TD-DFT | Time-Dependent Density Functional Theory |

| FMO | Frontier Molecular Orbital |

| HOMO | Highest Occupied Molecular Orbital |

| LUMO | Lowest Unoccupied Molecular Orbital |

| MD | Molecular Dynamics |

Molecular Engineering and Structure Performance Relationships for Bczvan

Strategic Design Principles for Modulating BCzVAn Photophysical and Electronic Properties

Another critical design consideration is the tuning of charge delocalization and migration. In crystalline frameworks containing π-rich polycyclic aromatic moieties, the extent of interchromophore interaction can be controlled to provide pathways for fast anisotropic charge transport. Spectroscopic and computational results have indicated that significant chromophore interactions can lead to potentially fast charge transport. The stacking orientation of the organic ligands within the material also plays a crucial role, as distinct transient emission decay profiles can be attributed to differences in this orientation.

Impact of Chemical Substituent Effects on this compound Optoelectronic Performance

The optoelectronic performance of organic molecules can be finely tuned by the introduction of various chemical substituents. The nature and position of these substituents can significantly alter the electronic properties of the parent molecule. For instance, the introduction of electron-donating or electron-withdrawing groups can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the injection of charge carriers and the emission color.

In a study on pyrene-benzimidazole derivatives, the specific molecular design aimed to decrease intermolecular aggregation and disrupt crystallinity in the solid-state by introducing bulky substituents. This strategy was effective in reducing dye aggregation and achieving efficient and pure blue photo- and electroluminescence. The systematic increase in steric hindrance through the addition of more substituents led to a decrease in the degree of crystallinity and intermolecular aggregation, as confirmed by powder X-ray diffraction analysis and spectroscopic studies.

The following table summarizes the impact of different substituents on the photophysical properties of a series of pyrene-benzimidazole derivatives, which can serve as a model for understanding potential substituent effects in this compound.

| Compound | Substituent | Solution CIE Coordinates (x, y) | Solid-State CIE Coordinates (x, y) |

| Compound A | 2-(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene | (0.165, 0.038) | (0.159, 0.131) |

| Compound B | 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene | (0.155, 0.020) | (0.145, 0.121) |

| Compound C | 1,3,6,8-tetra(1,2-diphenyl)-1H-benzimidazolepyrene | (0.160, 0.029) | (0.152, 0.126) |

Conformational Engineering and its Influence on this compound Charge Carrier Dynamics and Emission Characteristics

Conformational engineering, which involves controlling the spatial arrangement of molecular components, is a powerful tool for influencing the charge carrier dynamics and emission characteristics of organic semiconductors. Non-planar molecular structures can be intentionally designed to create a dispersive acceptor environment. This non-planarity can lead to the presence of multiple conformations in thin films.

Research on a non-planar non-fullerene acceptor revealed that its conformational dispersity resulted in relatively invariant charge carrier decay dynamics across a variety of processing solvents. This high tolerance to morphological variation is a valuable attribute from a manufacturing perspective. Computational modeling and Raman spectroscopy confirmed the non-planar nature of the molecule and the existence of multiple conformations in films, which helps to explain the observed insensitivity of charge carrier decay to the processing solvent. This principle of employing non-planar structures to achieve robust performance can be applied to the design of this compound.

Applications of Bczvan in Advanced Optoelectronic Devices

BCzVAn as a Host Material in High-Efficiency Organic Light-Emitting Diodes (OLEDs)

Host materials in OLEDs play a crucial role in efficiently transferring energy to the emissive dopant and facilitating charge recombination in the emissive layer. Bicarbazole derivatives have been explored as host materials to improve the efficiency and stability of both phosphorescent and fluorescent OLEDs.

Phosphorescent OLEDs (PhOLEDs) utilize materials that emit light from their triplet excited states, theoretically allowing for up to 100% internal quantum efficiency. Host materials in PhOLEDs need to efficiently transfer energy from their triplet states to the phosphorescent emitter.

BCzTPA, an electron-rich host material structurally related to this compound, has been employed in high-efficiency green PhOLEDs. Devices utilizing BCzTPA doped with 17 wt% of the green phosphorescent emitter Ir(ppy)3 have demonstrated extremely low operating voltages, achieving a luminance of 5000 cd/m² below 3 V. nih.gov This highlights the potential of bicarbazole-based hosts like BCzTPA to facilitate efficient energy transfer and charge transport, leading to reduced power consumption in PhOLEDs.

Another related compound, BCzPh, an electron-rich host material, is also used for high-efficiency PhOLEDs. nih.gov The dimerization of carbazole (B46965) units in BCzPh helps to reduce host-host aggregation, which can lead to undesirable excimer formation and reduced device efficiency. nih.gov BCzPh also exhibits a higher glass transition temperature (Tg), contributing to improved thermal and morphological stability of the thin films in OLEDs. nih.gov

Studies on BCzPh-based molecules as donors in exciplex co-host systems for PhOLEDs have shown extremely low efficiency roll-off, with the external quantum efficiency (EQE) being retained at over 22% at a high luminance of 10,000 cd/m². guidechem.com This low efficiency roll-off is attributed to improved charge recombination balance within the exciplex co-host system. guidechem.com

These examples suggest that bicarbazole-based structures offer promising characteristics for designing host materials that enable high efficiency, low operating voltage, and improved stability in PhOLEDs.

Fluorescent OLEDs typically utilize emitters that emit light from their singlet excited states, with a theoretical maximum internal quantum efficiency of 25%. However, strategies involving host materials that can harvest triplet excitons and transfer their energy to the fluorescent emitter can significantly enhance the external quantum efficiency (EQE) of fluorescent OLEDs.

While direct information on this compound derivatives as hosts in fluorescent OLEDs harvesting triplet excitons is not explicitly detailed in the provided search results, the ability of related compounds like BCzPh and BCzTPA to form exciplexes suggests their potential in such systems. nih.govnih.gov Exciplex-forming co-host systems can facilitate energy transfer and improve charge balance, leading to enhanced efficiency in fluorescent devices. wikipedia.orgwikipedia.org

Achieving high EQEs in fluorescent OLEDs often involves utilizing host materials that enable efficient energy transfer and minimize non-radiative decay processes. wikipedia.org Research on other host systems has demonstrated high EQEs in fluorescent OLEDs, sometimes approaching or even exceeding theoretical limits for traditional fluorescent mechanisms by utilizing triplet harvesting mechanisms. wikipedia.orgsigmaaldrich.com The structural tunability of bicarbazole-based compounds could allow for the design of derivatives that effectively participate in such energy transfer processes, thereby enhancing the EQE of fluorescent OLEDs.

This compound as an Emitter or Dopant Material in Diverse Optoelectronic Applications

Beyond their role as host materials, bicarbazole-based compounds can also function as emitters or dopants in optoelectronic devices. As emitters, they directly produce light, while as dopants, they are typically dispersed in a host matrix to tune the emission color or improve charge transport properties.

BCzVBi, a blue dopant, has been used in the emissive layer of blue OLEDs. nih.gov Doping charge transport layers with BCzVBi has been shown to significantly improve charge balance and luminous efficiency in these devices. nih.gov Energy transfer from the host material to the BCzVBi dopant occurs via Förster energy transfer. nih.gov This demonstrates the utility of bicarbazole-based compounds as active components in the emissive layer, influencing both charge dynamics and emission properties.

The ability of related compounds like BCzPh and BCzTPA to form exciplexes suggests their potential use as emissive components or as part of an emissive system. nih.govnih.gov Exciplexes, excited-state complexes formed between an electron donor and an electron acceptor, can exhibit electroluminescence and are explored in OLEDs.

The incorporation of dopants is a common strategy in optoelectronic devices to control electrical and optical properties. fishersci.atfishersci.ca The specific properties of bicarbazole-based compounds can be leveraged through doping to optimize device performance for various applications.

Integration of this compound in Multi-Component Organic Semiconductor Systems for Enhanced Device Functionality

Organic optoelectronic devices often consist of multiple layers comprising different organic semiconductor materials to optimize charge injection, transport, and emission. fishersci.se The integration of bicarbazole-based compounds like this compound into multi-component systems can lead to enhanced device functionality and performance.

As discussed earlier, BCzPh-based molecules have been used as donors in exciplex co-host systems, highlighting their role in multi-component emissive layers. guidechem.com The proper selection and combination of materials in multi-component systems, including bicarbazole derivatives, can lead to improved charge balance, reduced efficiency roll-off, and increased operational stability. guidechem.com

Research into multi-component organic layers on metal substrates has also shown that charge transport can be significantly enhanced by processes like molecular superexchange, particularly in host-guest systems used in OLEDs. nih.gov Integrating bicarbazole-based compounds into such architectures could potentially benefit from these enhanced charge transport mechanisms.

The physical vapor deposition of multi-component organic semiconductor glasses has demonstrated that mixtures can exhibit enhanced thermal stability and density compared to single-component layers. google.com This suggests that incorporating bicarbazole derivatives into multi-component deposited films could lead to more robust and stable device structures.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Achievements in BCzVAn Research

There are currently no identifiable academic contributions or achievements specifically related to a compound named this compound in published scientific literature. Research in the broader field of TADF materials, however, has seen significant milestones. The development of molecules like 4CzIPN has been a benchmark, demonstrating the potential for highly efficient metal-free emitters in OLEDs. beilstein-journals.orgnih.govresearchgate.net These materials allow for the harvesting of both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. frontiersin.org Academic achievements in this area revolve around the synthesis of novel donor-acceptor structures to achieve small singlet-triplet energy gaps (ΔEST), high photoluminescence quantum yields, and optimized device performance.

Unexplored Methodologies and Emerging Paradigms in the Study of this compound

As no studies on this compound exist, all methodologies for its potential study remain unexplored. Should this compound be synthesized and identified, future research could employ a range of advanced techniques.

Advanced Synthesis and Functionalization: If this compound is a novel compound, its synthesis would be the primary focus. Methodologies could include innovative cross-coupling strategies to construct a complex molecular architecture, potentially involving carbazole (B46965), vinyl, and anthracene groups as the acronym might suggest.

Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) would be crucial for predicting its electronic structure, HOMO-LUMO levels, and photophysical properties before synthesis.

In-depth Photophysical Characterization: Unexplored methodologies would involve advanced spectroscopic techniques to probe its excited state dynamics. This includes femtosecond transient absorption spectroscopy to understand the rates of intersystem crossing (ISC) and reverse intersystem crossing (RISC), key processes for TADF.

Device Fabrication and Optimization: Emerging paradigms in OLED fabrication, such as solution processing and vacuum deposition techniques, could be explored to incorporate this compound into devices. Investigating its performance in different host materials and device architectures would be a critical area of study.

Anticipated Long-Term Impact of this compound-Based Materials on Advanced Optoelectronic Technologies

The potential long-term impact of a hypothetical this compound compound can only be speculated upon based on the characteristics of high-performance TADF materials.

Next-Generation Displays and Lighting: If this compound proves to be a highly efficient and stable blue or deep-blue TADF emitter, its impact on the display and solid-state lighting industries could be substantial. A stable and efficient blue emitter remains a significant challenge in OLED technology.

Flexible and Transparent Electronics: Materials like this compound, if they possess suitable properties, could be integrated into flexible and transparent OLEDs, paving the way for wearable devices, foldable screens, and smart windows.

Bioimaging and Sensing: TADF materials are also finding applications in bioimaging and as sensors due to their long-lived emission and sensitivity to the local environment. If this compound exhibits these properties, it could contribute to advancements in medical diagnostics and environmental monitoring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.